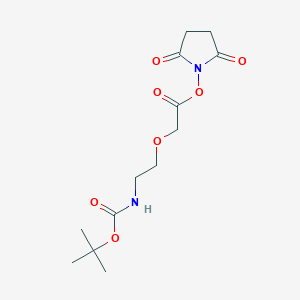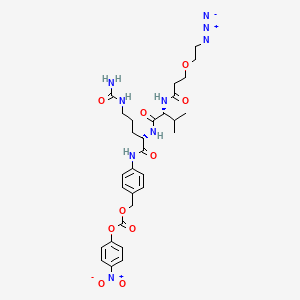
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester is a heterobifunctional, PEGylated crosslinker featuring a t-Boc protected amine at one end and an NHS ester at the other. This compound is widely used in bioconjugation and chemical biology due to its ability to form stable amide bonds with primary amines, facilitating the attachment of various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG1-CH2CO2-NHS ester typically involves the following steps:
Protection of the Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
PEGylation: A single PEG (polyethylene glycol) unit is introduced to enhance solubility and biocompatibility.
Activation of the Carboxyl Group: The carboxyl group is activated using NHS (N-hydroxysuccinimide) to form the NHS ester, which is highly reactive towards primary amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, buffers (e.g., phosphate-buffered saline), and solvents (e.g., dimethyl sulfoxide).
Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures, to facilitate the reaction without degrading sensitive biomolecules.
Major Products
The major product of the reaction is an amide bond formed between the NHS ester and the primary amine, resulting in a conjugated biomolecule.
Aplicaciones Científicas De Investigación
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of fluorescent dyes, enzymes, and other biomolecules to proteins and nucleic acids for imaging and diagnostic purposes.
Medicine: Plays a crucial role in the development of antibody-drug conjugates and targeted drug delivery systems.
Industry: Used in the production of biocompatible materials and surfaces for medical devices and implants.
Mecanismo De Acción
The mechanism of action of t-Boc-N-Amido-PEG1-CH2CO2-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester is highly reactive and readily forms a covalent bond with the amine group, resulting in the conjugation of the biomolecule. The PEG unit enhances solubility and biocompatibility, making the compound suitable for various biological applications.
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: Contains two PEG units, offering increased solubility and flexibility.
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester: Contains three PEG units, further enhancing solubility and biocompatibility.
Uniqueness
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester is unique due to its single PEG unit, which provides a balance between solubility and structural rigidity. This makes it particularly useful in applications where minimal steric hindrance is required.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-6-7-20-8-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJWANMTHDNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114125.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114140.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)





